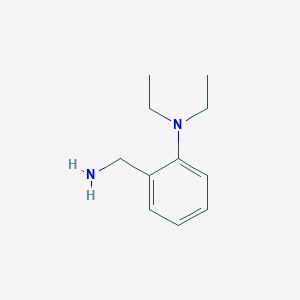

2-(Aminomethyl)-N,N-diethylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)-N,N-diethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-3-13(4-2)11-8-6-5-7-10(11)9-12/h5-8H,3-4,9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCALVTLLSKYQMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Direct Synthetic Approaches to 2-(Aminomethyl)-N,N-diethylaniline

Direct approaches focus on the final bond formations to yield the target molecule. These strategies include amination, reductive amination, and multi-step syntheses that begin with the alkylation of aniline (B41778).

Amination Strategies and Conditions

Amination in this context typically refers to the formation of the primary aminomethyl group. One plausible pathway is the reaction of a precursor like 2-(halomethyl)-N,N-diethylaniline (e.g., 2-(chloromethyl)-N,N-diethylaniline) with a source of ammonia (B1221849). This nucleophilic substitution reaction directly installs the desired aminomethyl functionality. The conditions for such reactions are critical and often require careful control of temperature and pressure to achieve good yields and minimize side reactions.

Another key strategy is the aminomethylation of N,N-diethylaniline, often accomplished through the Mannich reaction. wikipedia.orglibretexts.org This three-component reaction involves an active hydrogen compound (N,N-diethylaniline), formaldehyde (B43269), and a primary or secondary amine. wikipedia.orglibretexts.orgyoutube.com In the synthesis of the target compound, ammonia or a protected form can be used to provide the -NH2 group. The reaction proceeds via an electrophilic iminium ion generated in situ from formaldehyde and the amine. libretexts.org

Reductive Amination Protocols via Schiff Base Intermediates

Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds. libretexts.orgmasterorganicchemistry.comyoutube.com This process involves two key stages: the condensation of a carbonyl group with an amine to form an imine (or Schiff base), followed by the reduction of the C=N double bond. masterorganicchemistry.comyoutube.com

To synthesize this compound, the required precursors are 2-formyl-N,N-diethylaniline and an ammonia source (such as ammonium (B1175870) chloride or ammonium acetate). chemistrysteps.com The aldehyde and ammonia first condense under mildly acidic conditions to form a Schiff base intermediate. This intermediate is then reduced in the same reaction vessel (a "one-pot" synthesis) to the final primary amine. chemistrysteps.com

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) being particularly effective because it is mild enough not to reduce the starting aldehyde but is reactive enough to reduce the intermediate iminium ion. masterorganicchemistry.comchemistrysteps.com Other common reagents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) and catalytic hydrogenation (H2/catalyst). libretexts.orgmasterorganicchemistry.com

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| Sodium Cyanoborohydride (NaBH3CN) | Methanol (B129727), pH 4-5 | Selective for imines/iminium ions over carbonyls. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloroethane (DCE), Acetic Acid | Mild and effective alternative to NaBH3CN. masterorganicchemistry.com |

| Hydrogen (H2) with Metal Catalyst (e.g., Ni, Pd/C) | Ethanol (B145695), pressure | Can also reduce other functional groups if not controlled. youtube.com |

| Sodium Borohydride (B1222165) (NaBH4) | Methanol | Can reduce the starting aldehyde, requiring stepwise addition. masterorganicchemistry.com |

Alkylation-Based Syntheses of Aniline Derivatives

This approach involves building the molecule sequentially, starting with the modification of the aniline nitrogen atom. The first step is the exhaustive N-alkylation of aniline to produce the precursor N,N-diethylaniline. nih.gov This is typically achieved by reacting aniline with an ethylating agent, such as ethyl halide or diethyl sulfate, often under basic conditions to neutralize the acid formed.

Once N,N-diethylaniline is synthesized, the aminomethyl group is introduced at the ortho position. This is commonly done via an aminomethylation reaction, such as the Mannich reaction, using formaldehyde and ammonia. rsc.orgnih.gov Alternatively, a related process is chloromethylation followed by amination. In this two-step sequence, N,N-diethylaniline is first reacted with formaldehyde and hydrogen chloride to install a chloromethyl group (-CH2Cl) at the ortho position. The resulting 2-(chloromethyl)-N,N-diethylaniline is then treated with ammonia to displace the chloride and form the final product.

Table 2: Representative Conditions for N-Alkylation of Anilines

| Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|

| Methanol | Sulfuric Acid | None (neat) | 225 | jocpr.com (analogue) |

| Alcohols | Ru, Ir, or Pd complexes | Various | High Temp | jocpr.com |

| Dimethyl Carbonate | Diphenylammonium triflate | None (neat) | 180 | rsc.org (analogue) |

| Aldehydes / HCOOH | Pd/C, Ammonium Formate (B1220265) | 2-Propanol/Water | Room Temp | jocpr.com |

Precursor Chemistry and Intermediate Generation

The success of the synthetic methods described above relies on the controlled generation and reaction of specific chemical intermediates. The formation of iminium cations and the initial condensation reaction are central to these pathways.

Generation and Reactivity of Iminium Cations

Iminium cations, with the general structure [R2C=NR2]+, are highly reactive electrophilic intermediates crucial to both Mannich and reductive amination reactions. libretexts.orgchemistrysteps.com They are typically formed in one of two ways:

From an amine and an aldehyde: A secondary amine reacts with an aldehyde (like formaldehyde) under acidic conditions, eliminating water to form the iminium ion. libretexts.org

From a pre-formed imine: An imine (Schiff base), formed from a primary amine and an aldehyde, is protonated by acid, converting the neutral C=N bond into a more electrophilic C=N+ bond. chemistrysteps.com

In the context of synthesizing this compound via reductive amination, the iminium ion is formed by the protonation of the Schiff base generated from 2-formyl-N,N-diethylaniline and ammonia. This positively charged species is highly susceptible to nucleophilic attack by a hydride reducing agent, leading to the formation of the final amine product. chemistrysteps.com In a Mannich reaction, the iminium ion (often called Eschenmoser's salt if pre-formed) is the key electrophile that attacks the electron-rich aromatic ring of N,N-diethylaniline.

Role of Aldehyde and Amine Precursors in Condensation Reactions

The condensation of an aldehyde with an amine is the foundational step for many of the synthetic routes discussed. libretexts.org This reversible, acid-catalyzed reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. libretexts.org The resulting intermediate, a hemiaminal or carbinolamine, then undergoes dehydration (elimination of a water molecule) to form an imine (from a primary amine) or an iminium ion (from a secondary amine). libretexts.orglibretexts.org

Advanced Synthetic Techniques

Modern organic synthesis has moved towards more sophisticated and efficient methods for creating complex molecules. For the synthesis of this compound and its derivatives, advanced techniques offer significant advantages over classical methods, particularly in achieving high selectivity, reducing environmental impact, and enabling large-scale production.

Enantioselective Synthesis of Chiral Analogs

The creation of chiral amines is a cornerstone of pharmaceutical and materials science, as the stereochemistry of a molecule is often critical to its biological activity or material properties. nih.gov Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which is particularly relevant for analogs of this compound where a stereocenter could be introduced. Key strategies include the asymmetric hydrogenation of imines and reductive amination.

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for producing chiral amines from prochiral imines. nih.gov This method often employs chiral ligands complexed with metals like iridium, rhodium, or palladium to induce high enantioselectivity. nih.gov For a potential synthesis of a chiral analog of this compound, a precursor such as a corresponding N-aryl imine could be hydrogenated, yielding the desired amine with high enantiomeric excess (ee). nih.gov

Another prominent method is biocatalytic reductive amination. Engineered enzymes, such as amine dehydrogenases (AmDHs), can convert ketones into chiral amines with exceptional conversion rates and enantioselectivity, often exceeding 99% ee. researchgate.net This approach offers the advantage of operating under mild conditions and using environmentally benign reagents. researchgate.net

Table 1: Comparison of Enantioselective Methods for Chiral Amine Synthesis

| Method | Catalyst/Enzyme | Substrate Type | Typical Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Iridium (Ir) Complexes | N-Aryl Imines | >90% | nih.gov |

| Asymmetric Reductive Amination | Engineered Amine Dehydrogenase (AmDH) | α-Hydroxy Ketones | >99% | researchgate.net |

| Asymmetric Alkynylation | Chiral Perhydro-1,3-benzoxazine/Me2Zn | Isatin-derived Ketimines | Moderate to Excellent | uva.es |

Detailed research findings show that the choice of chiral ligand or enzyme is crucial for achieving high stereoselectivity. nih.govuva.es For instance, the development of modular chiral ligands allows for fine-tuning of the catalyst's properties to suit specific substrates. nih.gov

Photocatalytic Approaches in Amination Reactions

Visible-light photocatalysis has emerged as a sustainable and powerful strategy for forming carbon-nitrogen bonds under mild conditions. researchgate.net This approach utilizes a photocatalyst, such as an iridium complex, which absorbs light to generate reactive radical intermediates that drive the desired transformation. researchgate.netnih.gov

In the context of synthesizing this compound, photocatalysis could be employed for direct amination reactions. Research on the direct photocatalytic amination of benzene (B151609) to aniline using a Ti-V-MCM-41 catalyst demonstrates the feasibility of activating C-H bonds for amination. nih.gov The proposed mechanism involves the generation of an electron-hole pair in the catalyst upon light excitation, leading to the formation of highly reactive amino radicals (•NH2) from an ammonia source. nih.gov These radicals can then attack the aromatic ring to form the aminated product. nih.gov

Similarly, visible-light photoredox catalysis has been used to synthesize amino alcohols through the radical addition of N,N-dimethylaniline to aryl aldehydes. researchgate.net This highlights the potential for using photocatalysis to functionalize the aminomethyl group or the aniline ring of the target compound.

Table 2: Overview of Photocatalytic Amination Approaches

| Photocatalyst System | Reaction Type | Light Source | Key Features | Reference |

|---|---|---|---|---|

| Ti-V-MCM-41 | Direct Amination of Benzene | Ultraviolet (UV) Light | Realized under mild conditions; yield of 6.11% and selectivity of 90.7% for aniline. | nih.gov |

| Iridium Complex | Radical Addition to Aldehydes | Visible Light | Forms amino alcohols from N,N-dimethylaniline under mild conditions; scalable via flow reaction. | researchgate.net |

These methods offer a pathway to novel derivatives and can often be performed at room temperature, reducing the energy consumption associated with traditional heating methods. researchgate.netnih.gov

Solvent-Free and Environmentally Conscious Methodologies

Green chemistry principles have spurred the development of synthetic methods that minimize or eliminate the use of hazardous solvents. Solvent-free reactions and the use of environmentally benign catalysts are central to this paradigm.

One such approach is the use of Brønsted acidic ionic liquids as catalysts for Friedel-Crafts reactions, which can be conducted under solvent-free conditions. nih.gov For example, the reaction of anilines with aldehydes to form triarylmethanes has been successfully carried out at 80 °C using an ionic liquid catalyst, achieving high yields without any additional solvent. nih.gov This methodology could be adapted for the alkylation or other functionalization steps in the synthesis of this compound.

Another environmentally friendly technique involves the N-alkylation of anilines using solid catalysts like zeolites. researchgate.net These reactions can proceed without a solvent, yielding mono-N-alkyl anilines with high selectivity (90-97%). researchgate.net Furthermore, reductive amination using a Pd/C catalyst with ammonium formate as a hydrogen donor in an aqueous 2-propanol system presents a facile and environmentally benign alternative for N-alkylation, proceeding smoothly at room temperature. jocpr.com

Table 3: Environmentally Conscious Synthetic Strategies

| Method | Catalyst | Solvent | Key Advantage | Reference |

|---|---|---|---|---|

| Friedel-Crafts Reaction | Brønsted Acidic Ionic Liquid | Solvent-Free | Metal-free; reusable catalyst; high yields (up to 95%). | nih.gov |

| Reductive Amination | Pd/C, Ammonium Formate | Aqueous 2-Propanol | Environmentally benign; proceeds at room temperature with excellent yield. | jocpr.com |

These methods not only reduce waste but can also simplify product purification, as the catalyst can often be easily separated and recycled. jocpr.com

Continuous Flow Synthesis Optimization

Continuous flow chemistry has transformed chemical manufacturing by enabling the rapid, safe, and scalable synthesis of chemical compounds. Instead of large-scale batch reactors, reactants are pumped through a network of tubes and modules where the reaction occurs.

The modular nature of flow systems allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. nih.gov Automation, often controlled by software programs, ensures consistency and allows for the efficient production of multi-gram quantities of the target compound. nih.govnih.gov

The implementation of continuous flow for the synthesis of this compound would offer enhanced safety, particularly for handling reactive intermediates, and provide a clear pathway for large-scale, on-demand production.

Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution (EAS) Reactions of the Aniline (B41778) Moiety

The aniline moiety of 2-(Aminomethyl)-N,N-diethylaniline is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating nature of the N,N-diethylamino group. This group directs incoming electrophiles to the ortho and para positions by stabilizing the intermediate carbocation (the arenium ion) through resonance. rsc.org

However, the substitution pattern is subject to several competing factors:

Directing Group Influence : The N,N-diethylamino group is a strong ortho, para-director. The primary aminomethyl group is also an activating, ortho, para-director, though its influence is weaker. The combined effect strongly activates the positions ortho and para to the N,N-diethylamino group.

Steric Hindrance : The position ortho to the bulky N,N-diethylamino group (C6) is sterically hindered. Furthermore, the adjacent aminomethyl group at C2 provides significant steric bulk, further disfavoring substitution at the C3 position. Consequently, electrophilic attack is most likely to occur at the C4 position (para to the N,N-diethylamino group).

Reaction Conditions : In strongly acidic media, which are common for many EAS reactions like nitration, the basic nitrogen atoms of both the diethylamino and aminomethyl groups can be protonated. youtube.com This protonation forms anilinium ions (e.g., -N+HEt2 and -CH2N+H3), which are strongly deactivating and meta-directing groups. youtube.comlibretexts.org This can lead to a complex mixture of products or a complete shutdown of the desired reaction. To circumvent this, reactions are often performed on a protected form, such as an acetanilide, where the nitrogen's basicity and activating strength are reduced. libretexts.org

Table 1: Summary of Directing Effects on the Aniline Ring

| Substituent | Position | Electronic Effect | Steric Effect | Predicted Major Product Position |

|---|---|---|---|---|

| -N(Et)₂ | C1 | Strong Activator, o,p-Director | High | C4 (para) |

| -CH₂NH₂ | C2 | Weak Activator, o,p-Director | Moderate | C4 (para to -N(Et)₂) |

Carbon-Hydrogen (C-H) Functionalization Strategies

Modern synthetic methods allow for the direct functionalization of C-H bonds, offering a more atom-economical approach to modifying complex molecules. For aniline derivatives, these strategies provide pathways to products that are inaccessible through traditional EAS reactions.

While the inherent reactivity of anilines favors ortho and para substitution, achieving high selectivity can be challenging. Recent advances have demonstrated that catalyst control can override the innate electronic preferences of the substrate. A notable strategy involves the use of a palladium catalyst with a specialized S,O-ligand, which facilitates a highly para-selective C-H olefination of various aniline derivatives. nih.govacs.org This method is effective for a broad range of anilines, including tertiary, secondary, and primary ones, and proceeds under mild conditions. nih.gov The S,O-ligand is crucial for enhancing both the reactivity and the exceptional para-selectivity of the olefination process. nih.govacs.org This approach would be expected to functionalize this compound at the C4 position with high efficiency.

Table 2: Representative Data for Pd-Catalyzed para-Selective C-H Olefination of N,N-Dimethylanilines

| Aniline Substrate | Olefin Partner | Yield of para-Product | Reference |

|---|---|---|---|

| N,N-dimethylaniline | n-Butyl acrylate | 85% | nih.gov |

| 3-Fluoro-N,N-dimethylaniline | n-Butyl acrylate | 82% | nih.gov |

| 3-Chloro-N,N-dimethylaniline | n-Butyl acrylate | 78% | nih.gov |

| 3-Methoxy-N,N-dimethylaniline | n-Butyl acrylate | 61% | nih.gov |

Data is for the analogous N,N-dimethylaniline system but demonstrates the principle of high para-selectivity.

Dirhodium catalysts have emerged as powerful tools for selective C-H amination. In the context of N,N-dialkylanilines, these catalysts exhibit remarkable chemoselectivity. Studies on N,N-dimethylanilines have shown that C(sp³)-H amidation occurs exclusively at the N-methyl group, even in the presence of the electron-rich aromatic C(sp²)-H bonds. researchgate.netkyoto-u.ac.jp This selectivity is attributed to the electronic properties of the catalyst and substrate. The reaction proceeds with high site-selectivity, targeting the N-methyl group even when other potentially reactive C-H bonds, such as benzylic or tertiary ones, are present alpha to the nitrogen. researchgate.net For N-ethyl-N-methylaniline, amination occurs selectively at the primary C(sp³)-H bond of the methyl group. kyoto-u.ac.jp By extension, for this compound, a dirhodium-catalyzed C-H amination would be predicted to occur chemoselectively at one of the N-ethyl groups rather than the aromatic ring or the aminomethyl group.

Oxidation and Reduction Chemistry

The redox behavior of this compound is centered on the easily oxidized aniline nitrogen and the reducible aromatic ring.

The anodic oxidation of N,N-dialkylanilines has been studied using N,N-dimethylaniline as a model. acs.org The process involves an initial one-electron transfer to form a cation radical. This highly reactive intermediate can then undergo several transformations. The dominant pathway involves the coupling of two cation radicals. For N,N-dialkylanilines, this coupling typically occurs at the para position, which is the site of highest spin density in the cation radical. This head-to-tail coupling, followed by the loss of two protons, results in the formation of N,N,N',N'-tetraalkylbenzidines. In the case of this compound, oxidation would likely produce the corresponding tetra-substituted benzidine (B372746) derivative, with the coupling occurring at the C4 position of two molecules.

The functional groups within this compound—the aromatic ring and the two amine functions—are generally stable to many common reducing agents. numberanalytics.com Selective reduction typically requires targeting specific functionalities that might be introduced in derivatives of the parent compound.

Reduction of the Aromatic Ring : The benzene (B151609) ring can be reduced under forcing conditions, such as high-pressure catalytic hydrogenation with catalysts like rhodium on alumina, or via dissolving metal reductions (e.g., Birch reduction). These methods would convert the aniline into a substituted cyclohexylamine (B46788) derivative.

Chemoselective Reductions : In a scenario where the molecule is further functionalized, chemoselective reduction becomes crucial. For instance, if a nitro group were present on the aromatic ring, it could be selectively reduced to an amine using reagents like NaBH₄ in the presence of a nickel catalyst, without affecting other groups. jsynthchem.com Similarly, an aldehyde or ketone could be reduced to an alcohol with NaBH₄, leaving ester or amide groups intact. researchgate.net The use of N,N-dimethylaniline borane (B79455) (DMANB) under microwave irradiation has also been shown to be a versatile system for the rapid and chemoselective reduction of various functional groups, selectively reducing aldehydes and imines while leaving esters untouched. researchgate.netscispace.com

Radical-Mediated Transformations

While specific research on the radical-mediated transformations of This compound is not extensively documented in publicly available scientific literature, the reactivity of its core structure, N,N-diethylaniline, provides a strong basis for predicting its behavior. The presence of the N,N-diethylamino group makes the aromatic ring electron-rich and thus susceptible to single-electron transfer (SET) processes to generate radical intermediates.

The generation of a radical cation from the N,N-diethylaniline moiety is a key step in initiating its radical-mediated transformations. This can be achieved through various methods, including chemical oxidation and photoredox catalysis.

Generation of the Radical Cation:

Studies on N,N-dialkylanilines, such as N,N-diethylaniline and N,N-dimethylaniline, have demonstrated that they can be oxidized to their corresponding amine radical cations. nih.govacs.org One-electron oxidants, such as copper(II) ions (Cu²⁺), have been shown to effectively mediate this transformation in solution. nih.govacs.orgacs.org The reaction involves the transfer of an electron from the nitrogen atom of the aniline to the oxidant, resulting in the formation of a resonance-stabilized radical cation. The positive charge and the unpaired electron are delocalized across the nitrogen atom and the aromatic ring.

Electrochemical methods and photoredox catalysis are also powerful techniques for generating such radical intermediates. utexas.edubeilstein-journals.org In photoredox catalysis, a photocatalyst, upon excitation by visible light, can act as a potent single-electron oxidant to generate the amine radical cation from the neutral N,N-dialkylaniline. beilstein-journals.org

Reactivity of the Radical Intermediate:

Once formed, the This compound radical cation is expected to exhibit reactivity analogous to that of the N,N-diethylaniline radical cation. The primary reaction pathways for this intermediate include dimerization and reaction with nucleophiles. nih.govacs.org

Dimerization: In the absence of proficient nucleophiles, the N,N-diethylaniline radical cation can undergo dimerization. nih.govacs.org This typically involves a head-to-tail coupling of two radical cations, leading to the formation of N,N,N',N'-tetraethylbenzidine. acs.org This dimerization process has been observed and studied using spectroscopic methods. nih.gov

Nucleophilic Substitution: The radical cation is highly susceptible to attack by nucleophiles. The distribution of the positive charge in the radical cation makes the para-position of the aniline ring particularly electrophilic. Consequently, in the presence of nucleophiles such as halide ions (Cl⁻, Br⁻) or thiocyanate (B1210189) ions (SCN⁻), a nucleophilic aromatic substitution reaction occurs. nih.govacs.org This results in the formation of para-substituted N,N-diethylaniline derivatives in good yields. nih.gov

The aminomethyl substituent at the ortho position of This compound could potentially influence the reactivity of the radical intermediate through steric hindrance or by participating in intramolecular reactions, although specific studies on these effects are not available.

Table 1: Expected Radical-Mediated Reactions of this compound based on N,N-Diethylaniline Reactivity

| Reactant | Reagent/Condition | Expected Intermediate | Expected Product(s) | Citation(s) |

| This compound | Cu²⁺ or Photoredox Catalyst | This compound radical cation | Dimerization product (in absence of nucleophiles) | nih.govacs.orgacs.org |

| This compound | Cu²⁺ or Photoredox Catalyst, Nucleophile (e.g., Br⁻, SCN⁻) | This compound radical cation | 2-(Aminomethyl)-4-bromo-N,N-diethylaniline or 2-(Aminomethyl)-4-thiocyanato-N,N-diethylaniline | nih.govacs.org |

Spectroscopic and Structural Elucidation of this compound

Following a comprehensive search of scientific literature and spectral databases, it has been determined that there is no publicly available experimental or theoretical spectroscopic data for the chemical compound This compound .

Therefore, the requested article focusing on the Fourier Transform Infrared (FT-IR), Raman, Ultraviolet-Visible (UV-Vis), and Proton (¹H) NMR spectroscopic analysis of this specific compound cannot be generated at this time. The strict adherence to the provided outline, which requires detailed research findings and data tables for "this compound," cannot be fulfilled due to the absence of requisite information in the public domain.

Further research or de novo spectroscopic analysis of the compound would be required to produce the detailed article as outlined.

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) for Detailed Structural Assignments

Carbon (¹³C) NMR

A ¹³C NMR spectrum would provide crucial information about the carbon skeleton of the 2-(Aminomethyl)-N,N-diethylaniline molecule. Each unique carbon atom in the molecule would produce a distinct signal (peak) in the spectrum, and its chemical shift (δ, measured in parts per million or ppm) would be indicative of its electronic environment.

Anticipated Chemical Shifts:

Aromatic Carbons: The six carbons of the benzene (B151609) ring would be expected to resonate in the typical aromatic region, approximately between 110 and 150 ppm. The carbon atom attached to the diethylamino group (C-N) would likely be the most deshielded (highest ppm value) due to the electron-withdrawing nature of the nitrogen atom. The carbon bearing the aminomethyl substituent would also have a distinct chemical shift, as would the unsubstituted carbons, with their positions influenced by the electronic effects of both substituents.

Aliphatic Carbons: The methylene carbon of the aminomethyl group (-CH₂-NH₂) would likely appear in the range of 40-50 ppm. The ethyl group carbons would show two distinct signals: one for the methylene carbons directly attached to the nitrogen (-N-CH₂-CH₃) around 45-55 ppm, and one for the terminal methyl carbons (-CH₃) further upfield, typically between 10-15 ppm.

A data table, if available, would list the precise chemical shift for each carbon atom, allowing for the complete assignment of the carbon framework of the molecule.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques would be employed to further confirm the molecular structure by revealing connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, typically through two or three bonds. This would be useful in confirming the connectivity within the ethyl groups (between the -CH₂- and -CH₃ protons) and tracing the coupling network among the protons on the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment would establish direct, one-bond correlations between protons and the carbon atoms they are attached to. For example, it would show a cross-peak connecting the signal of the aminomethyl protons to the signal of the aminomethyl carbon, and similarly for the ethyl groups and the aromatic C-H bonds. This is a powerful tool for unambiguously assigning carbon signals based on their attached, and usually more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals longer-range correlations, typically over two or three bonds, between protons and carbons. This is particularly valuable for identifying connections to quaternary (non-protonated) carbons. For instance, correlations would be expected from the protons of the aminomethyl group to the two adjacent aromatic carbons (including the substituted carbon), and from the ethyl group protons to the aromatic carbon attached to the nitrogen. These correlations would be instrumental in confirming the substitution pattern on the aromatic ring.

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. To perform this analysis, a suitable single crystal of this compound would be required. The analysis would yield precise atomic coordinates, from which all geometric parameters can be calculated.

Molecular Geometry and Conformation Analysis

This analysis would detail the precise bond lengths, bond angles, and torsion (dihedral) angles within the molecule.

Bond Lengths and Angles: The data would confirm the expected geometries, such as the trigonal planar arrangement around the aromatic carbons and the tetrahedral geometry of the aliphatic carbons. Specific values for C-C, C-N, and C-H bond lengths and the angles between them would be determined with high precision.

Conformation: The analysis would reveal the preferred conformation of the flexible parts of the molecule, such as the orientation of the diethylamino and aminomethyl groups relative to the plane of the benzene ring. Torsion angles would define the rotation around single bonds, for example, the C(aromatic)-C(aminomethyl) bond and the C(aromatic)-N(diethylamino) bond.

A data table would typically present a selection of key bond lengths and angles.

Intermolecular Interactions and Crystal Packing Arrangements

X-ray crystallography also elucidates how molecules are arranged in the crystal lattice and the nature of the forces holding them together.

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules. By approximating the many-body electronic wavefunction in terms of the electron density, DFT provides a computationally tractable yet robust framework for studying molecular systems. For 2-(Aminomethyl)-N,N-diethylaniline, DFT calculations, typically employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate its optimized geometry, frontier molecular orbitals, and various electronic descriptors.

The optimized geometry reveals the most stable three-dimensional arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. The presence of the flexible aminomethyl and diethylamino groups suggests the possibility of multiple low-energy conformers.

A crucial aspect of DFT analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. For this compound, the electron-rich nature of the substituted aniline (B41778) ring is expected to result in a relatively high-energy HOMO, localized primarily on the aromatic ring and the nitrogen atoms. The LUMO is likely to be distributed over the aromatic ring's anti-bonding π* orbitals.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value |

| HOMO Energy | -5.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 2.5 D |

| Total Energy | -558 Hartree |

Note: The values in this table are illustrative and represent plausible outcomes from a DFT calculation, based on similar known molecules. They are not based on published experimental or computational data for this specific compound.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool used to translate the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive chemical picture of localized bonds and lone pairs. nih.gov This method allows for the quantitative assessment of electron delocalization, hyperconjugative interactions, and charge transfer between different parts of a molecule.

In this compound, NBO analysis can quantify the delocalization of the nitrogen lone pairs into the aromatic π-system. The lone pair on the diethylamino nitrogen is expected to show significant delocalization into the phenyl ring's π* orbitals, contributing to the electron-donating character of this group. The interaction between the lone pair of the aminomethyl nitrogen and the adjacent σ* orbitals can also be quantified.

A key output of NBO analysis is the second-order perturbation theory analysis of the Fock matrix, which provides stabilization energies (E(2)) for donor-acceptor interactions. These energies are proportional to the strength of the hyperconjugative interactions. For instance, the interaction between the lone pair of the diethylamino nitrogen (donor NBO) and the π* anti-bonding orbitals of the C-C bonds in the phenyl ring (acceptor NBOs) would show a significant stabilization energy, indicating strong resonance effects.

Table 2: Hypothetical NBO Analysis of Key Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (N, diethylamino) | π* (C1-C2, phenyl) | 25.0 |

| LP (N, diethylamino) | π* (C5-C6, phenyl) | 18.5 |

| LP (N, aminomethyl) | σ* (C-H, adjacent) | 5.2 |

| σ (C-H, ethyl) | σ* (N-C, diethylamino) | 1.8 |

Note: The values in this table are hypothetical and illustrative of the types of interactions and their potential magnitudes that would be revealed by an NBO analysis.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. rsc.orgnih.gov It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions. nih.gov The MEP map is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate potential.

For this compound, the MEP map would be expected to show the most negative potential (red) localized around the two nitrogen atoms due to their lone pairs of electrons. The primary amine of the aminomethyl group would likely exhibit a more negative potential than the tertiary amine of the diethylamino group, as the latter's lone pair is more involved in resonance with the aromatic ring. The hydrogen atoms of the aminomethyl group and the hydrogens on the ethyl groups would exhibit positive potential (blue), making them potential sites for hydrogen bonding interactions. The aromatic ring would show a gradient of potential, with the regions ortho and para to the electron-donating diethylamino group being more electron-rich (more negative potential) than the meta positions. This information is crucial for predicting how the molecule will interact with other species.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. For this compound, computational methods can be used to explore various potential reaction pathways, such as electrophilic aromatic substitution or reactions involving the amino groups.

Transition State Analysis

A key aspect of reaction mechanism elucidation is the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating the TS structure is crucial for understanding the energy barrier of a reaction. For a hypothetical electrophilic substitution reaction on the aromatic ring of this compound, computational methods can be used to model the structure of the Wheland intermediate and the transition states leading to its formation and deprotonation. Vibrational frequency calculations are performed on the optimized TS structure to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Basicity and Protonation Effects on Molecular Geometry and Electronic Configuration

The presence of two nitrogen atoms with lone pairs of electrons confers basic properties on this compound. The relative basicity of the two nitrogen atoms can be predicted computationally by calculating the proton affinity of each site. The proton affinity is the negative of the enthalpy change for the gas-phase protonation reaction. The nitrogen with the higher proton affinity will be the more basic site. It is expected that the primary amine of the aminomethyl group will be more basic than the tertiary aniline nitrogen, whose lone pair is significantly delocalized into the aromatic ring.

Upon protonation, both the molecular geometry and the electronic configuration of the molecule are significantly altered. rsc.org Computational modeling can provide detailed insights into these changes. For instance, protonation of the aminomethyl nitrogen would lead to a change in the hybridization of the nitrogen from sp³ to sp³, with corresponding changes in bond lengths and angles around that center. The positive charge introduced upon protonation would also have a significant effect on the electronic properties of the entire molecule, withdrawing electron density from the aromatic ring and altering the HOMO and LUMO energies. Similarly, protonation of the diethylamino nitrogen would disrupt the resonance with the phenyl ring, leading to substantial changes in the molecule's electronic structure and reactivity.

Quantum Chemical Approach to Structure-Reactivity Relationships

The inherent reactivity of a chemical compound is intrinsically linked to its electronic structure. Quantum chemical calculations provide a powerful theoretical framework to elucidate these connections by modeling molecular properties that are not readily accessible through experimental means alone. For this compound, computational methods, particularly Density Functional Theory (DFT), offer a detailed understanding of its structural and electronic characteristics, which in turn govern its chemical behavior.

A significant aspect of this theoretical approach is the concept of structure-reactivity relationships. For aniline derivatives, including this compound, the substituents on the aromatic ring and the nitrogen atom play a pivotal role in modulating the electron density and, consequently, the reactivity of the molecule. The aminomethyl and diethylamino groups, being electron-donating, are expected to activate the benzene (B151609) ring towards electrophilic substitution. Quantum chemical calculations can quantify this activation and predict the most probable sites for electrophilic attack.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity theory. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atoms of the diethylamino and aminomethyl groups. This distribution indicates that these are the most probable sites for electrophilic attack. Conversely, the LUMO would be distributed over the aromatic ring, representing the regions where the molecule is most likely to accept electrons in a nucleophilic attack.

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -5.12 |

| E(LUMO) | 0.45 |

| HOMO-LUMO Gap (ΔE) | 5.57 |

Note: The values presented in this table are hypothetical and for illustrative purposes, as specific experimental or computational data for this exact compound were not found in the initial search. They are representative of what would be expected for a molecule of this type based on computational studies of similar aniline derivatives.

Mulliken Population Analysis

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges within a molecule. wikipedia.org This approach partitions the total electron population among the constituent atoms, providing a quantitative measure of the electron distribution. wikipedia.org While Mulliken charges are known to be sensitive to the choice of basis set in the calculations, they offer valuable qualitative insights into the electrostatic nature of a molecule. wikipedia.org

In this compound, the nitrogen atoms of the diethylamino and aminomethyl groups are expected to carry a negative partial charge due to their higher electronegativity compared to the adjacent carbon and hydrogen atoms. This accumulation of electron density on the nitrogen atoms further supports their role as nucleophilic centers. The carbon atoms of the aromatic ring, particularly those at the ortho and para positions relative to the electron-donating groups, are also anticipated to have a more negative charge compared to the meta positions, thereby activating them towards electrophilic substitution.

| Atom | Mulliken Charge (a.u.) |

|---|---|

| N (diethylamino) | -0.35 |

| N (aminomethyl) | -0.42 |

| C1 (aromatic, attached to N) | 0.15 |

| C2 (aromatic, attached to CH2NH2) | -0.18 |

| C4 (aromatic, para to N) | -0.21 |

| C6 (aromatic, ortho to N) | -0.19 |

Note: The values presented in this table are hypothetical and for illustrative purposes, as specific experimental or computational data for this exact compound were not found in the initial search. They are representative of what would be expected for a molecule of this type based on computational studies of similar aniline derivatives.

The combination of frontier molecular orbital analysis and Mulliken population analysis provides a comprehensive theoretical picture of the structure-reactivity relationships in this compound. These computational tools allow for the prediction of the most likely sites of chemical reactivity and offer a rationale for the observed chemical behavior of this and related compounds.

Coordination Chemistry and Catalytic Applications

2-(Aminomethyl)-N,N-diethylaniline as a Ligand in Transition Metal Catalysis

The unique structural features of this compound, namely the presence of a soft N,N-diethylamino group and a harder primary aminomethyl group positioned ortho to each other on a benzene (B151609) ring, suggest its capability to act as a versatile ligand for various transition metals.

Ligand Design and Coordination Modes

The design of this compound as a ligand offers several potential coordination modes. The two nitrogen atoms can act as a bidentate chelating ligand, forming a stable five-membered ring with a metal center. This chelation is often a favored coordination mode in transition metal complexes.

The nature of the two nitrogen donors is distinct. The N,N-diethylamino group is a tertiary amine, which is generally considered a "soft" donor, favoring coordination to softer metal ions. In contrast, the primary aminomethyl group is a "harder" donor. This "hard-soft" donor combination could lead to interesting reactivity and selectivity in catalytic processes.

Depending on the metal center, its oxidation state, and the reaction conditions, this compound could coordinate in several ways:

Bidentate N,N'-Chelation: This is the most probable coordination mode, where both the aminomethyl nitrogen and the diethylamino nitrogen bind to the same metal center. This would create a rigid and well-defined steric environment around the metal.

Monodentate Coordination: Under certain conditions, only one of the nitrogen atoms might coordinate to the metal center, leaving the other available for further interaction or to influence the electronic properties of the complex.

Bridging Ligand: It is also conceivable that the ligand could bridge two metal centers, with each nitrogen atom coordinating to a different metal.

The specific coordination mode adopted would significantly impact the catalytic activity of the resulting metal complex.

Applications in Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, with a vast number of transformations relying on palladium complexes. The use of N-containing ligands is crucial in many of these reactions, as they can stabilize the palladium catalyst and modulate its reactivity.

The bidentate nature of this compound could be advantageous in stabilizing palladium intermediates and preventing catalyst decomposition. The steric bulk provided by the diethyl groups could also influence the regioselectivity and stereoselectivity of certain reactions.

Table 1: Potential Applications of this compound in Palladium-Catalyzed Reactions

| Reaction Type | Potential Role of the Ligand |

| Suzuki-Miyaura Coupling | Stabilize Pd(0) and Pd(II) intermediates, influence transmetalation. |

| Buchwald-Hartwig Amination | Facilitate C-N bond formation, prevent catalyst deactivation. |

| Heck Reaction | Control regioselectivity, enhance catalyst stability. |

| C-H Activation | Directing group for ortho-functionalization, stabilize high-valent Pd species. |

Further research is required to synthesize and test palladium complexes of this compound to validate these potential applications.

Role in Dirhodium-Catalyzed Transformations

Dirhodium(II) paddlewheel complexes are powerful catalysts for a variety of transformations, most notably those involving carbene and nitrene transfer reactions. The four equatorial coordination sites of the dirhodium core are typically occupied by bridging carboxylate or carboxamidate ligands, which play a critical role in tuning the catalyst's reactivity and selectivity.

While there are no specific reports on the use of this compound as a ligand in dirhodium catalysis, the concept of modifying the dirhodium core with nitrogen-based ligands is an active area of research. It is plausible that derivatives of this compound, where the aminomethyl group is part of a carboxylate or carboxamidate functionality, could be synthesized and used to create novel dirhodium catalysts.

These modified dirhodium complexes could potentially exhibit unique reactivity in reactions such as:

Cyclopropanation: The steric and electronic properties of the ligand could influence the diastereoselectivity and enantioselectivity of the reaction.

C-H Insertion: The ligand could direct the insertion of a carbene into specific C-H bonds.

N-H and O-H Insertion: The ligand environment could affect the efficiency of these insertion reactions.

The development of dirhodium catalysts bearing ligands derived from this compound represents an unexplored avenue in catalysis research.

Chiral Catalysis with Enantiomerically Enriched Derivatives

The introduction of chirality into a catalyst is a fundamental strategy for achieving enantioselective transformations. If this compound were to be resolved into its individual enantiomers, or if chiral substituents were introduced, it could serve as a valuable chiral ligand in asymmetric catalysis.

The stereogenic center could be created at the benzylic carbon of the aminomethyl group. The synthesis of enantiomerically pure versions of this ligand would open the door to a range of asymmetric catalytic reactions.

Table 2: Potential Asymmetric Reactions Catalyzed by Chiral Complexes of this compound Derivatives

| Metal | Reaction Type | Potential Outcome |

| Palladium | Asymmetric Allylic Alkylation | Enantioselective C-C bond formation. |

| Rhodium | Asymmetric Hydrogenation | Synthesis of chiral amines or alcohols. |

| Iridium | Asymmetric C-H Activation | Enantioselective functionalization of C-H bonds. |

| Copper | Asymmetric Conjugate Addition | Formation of chiral carbon-carbon bonds. |

The success of such catalytic systems would depend on the ability of the chiral ligand to effectively transfer its stereochemical information to the substrate during the catalytic cycle. The rigidity of the chelate ring formed by the bidentate coordination of the ligand would be a key factor in achieving high levels of enantioselectivity.

Applications As a Synthetic Building Block and Precursor

Utilization in the Construction of Complex Organic Scaffolds

The aniline (B41778) moiety is a fundamental component in synthetic chemistry, frequently used as a foundational structure for more complex molecules. beilstein-journals.org The unique substitution pattern of 2-(Aminomethyl)-N,N-diethylaniline, with reactive groups at both the ortho-position and on the nitrogen atom, makes it a particularly useful precursor for constructing intricate heterocyclic scaffolds.

Detailed research has demonstrated that substituted anilines, such as 2-alkynylanilines, can undergo sequential reactions with carbonyl compounds to form fused polycyclic systems like quinolines and indoles. mdpi.com The reactivity of this compound allows for similar transformations. The primary aminomethyl group can readily react with aldehydes or ketones to form imines, which can then undergo intramolecular cyclization reactions involving the activated aromatic ring. The strong electron-donating N,N-diethylamino group activates the ortho and para positions of the benzene (B151609) ring, facilitating electrophilic aromatic substitution and promoting cyclization events. smolecule.com

This strategic placement of functional groups enables its use in multi-component reactions, where several simple molecules combine in a single step to form a complex product. beilstein-journals.org For instance, the primary amine can participate in condensation reactions, while the tertiary amine influences the electronic properties of the aromatic ring, guiding subsequent bond formations. This makes the compound a valuable starting material for synthesizing nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. mdpi.comscirp.org

Precursor for the Synthesis of Dyes and Pigments

Aniline and its derivatives are cornerstone intermediates in the dye manufacturing industry. nih.gov The synthesis of azo dyes, which constitute a major class of synthetic colorants, typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound. unb.cauomustansiriyah.edu.iqnih.gov

This compound can function in this process in multiple ways. The primary aminomethyl group, following dealkylation or specific synthetic pathways, could potentially be converted to a primary aromatic amine suitable for diazotization. More directly, the N,N-diethylaniline core is a powerful coupling component. The N,N-diethylamino group is a strong activating group, making the aromatic ring highly receptive to coupling with a diazonium salt, typically at the para-position. smolecule.com

The broader family of N,N-dialkylanilines are well-established precursors to commercially important dyes. wikipedia.org For example, N,N-diethylaniline is used to produce triarylmethane dyes like Brilliant Green and Patent Blue V. wikipedia.org Similarly, N,N-dimethylaniline is a key precursor for Crystal Violet and Malachite Green. wikipedia.orgatamanchemicals.com Given this precedent, this compound is a valuable intermediate for creating novel dyes with potentially modified properties, such as altered solubility or color, due to the presence of the aminomethyl group.

Table 1: Examples of Dyes Derived from N,N-Dialkylaniline Precursors

| Precursor | Resulting Dye | Dye Class |

|---|---|---|

| N,N-Diethylaniline | Brilliant Green | Triarylmethane |

| N,N-Diethylaniline | Patent Blue V | Triarylmethane |

| N,N-Diethylaniline | Ethyl Violet | Triarylmethane |

| N,N-Dimethylaniline | Crystal Violet | Triarylmethane |

Integration into Polymer and Resin Chemistry

Substituted anilines, particularly N,N-dialkylanilines, play a significant role as accelerators or promoters in the curing of various polymers and resins. compositesaustralia.com.au N,N-dimethylaniline, a closely related compound, is widely used to speed up the room-temperature curing of polyester (B1180765) and vinyl ester resins when used with peroxide catalysts like benzoyl peroxide (BPO) or methyl ethyl ketone peroxide (MEKP). atamanchemicals.comcompositesaustralia.com.au It acts as a catalyst to facilitate the generation of free radicals, which initiate the polymerization reaction between the resin and a monomer like styrene. atamanchemicals.com

By analogy, this compound can function as a highly effective curing agent. The tertiary amine portion of the molecule provides the catalytic activity for curing, similar to N,N-dimethylaniline and N,N-diethylaniline. atamanchemicals.commade-in-china.com Additionally, the primary amine of the aminomethyl group offers a second reactive site. This allows the molecule to be chemically integrated into the polymer backbone itself, for instance, by reacting with epoxy or isocyanate groups. This dual functionality enables it to act not only as a catalyst but also as a cross-linking agent, potentially improving the mechanical and thermal properties of the final cured material. Its integration can also be used to add specific functionalities to a polymer, as seen in aminomethyl polystyrene resins which are used as supports for catalysts. researchgate.net

Development of Specialty Chemical Intermediates

A key application of this compound is its role as an intermediate in the manufacture of other high-value specialty chemicals. smolecule.com Its bifunctional nature allows for selective modification at either the primary or tertiary amine, or at the aromatic ring, to produce a wide array of derivatives.

The primary amine can be readily converted into other functional groups such as amides, imines, or sulfonamides through reactions with acyl chlorides or sulfonyl chlorides. smolecule.com These transformations are fundamental in creating precursors for pharmaceuticals and agrochemicals, where substituted anilines are known to be important building blocks. jocpr.com For example, the synthesis of amides from precursors containing amine and carboxyl groups is a key strategy for producing novel pigments and biologically active compounds. mdpi.com The N,N-diethylamino group, meanwhile, can direct electrophilic substitution reactions (e.g., nitration, halogenation) on the aromatic ring to introduce further functionality. wikipedia.org This versatility makes this compound a strategic starting point for multi-step syntheses of complex target molecules.

Role in Enzyme Mechanism Studies as a Substrate or Probe

While direct research citing this compound in enzyme studies is not extensively documented, its chemical structure suggests potential applications in this field. Substituted anilines and diamines are often used as substrates or probes to investigate the mechanisms of enzymes such as oxidases, transferases, and hydrolases.

The compound could serve as a potential substrate for enzymes that metabolize aromatic amines. The presence of two distinct amine groups at different positions could be used to probe the steric and electronic requirements of an enzyme's active site. Furthermore, the primary amine provides a convenient attachment point for reporter groups, such as fluorophores or biotin. By chemically tagging the molecule at this position, it could be converted into a molecular probe. Such a probe could be used to label the active site of an enzyme or to monitor enzyme activity through changes in fluorescence or other spectroscopic signals upon binding or turnover.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Alkynylanilines |

| Acyl chlorides |

| Aldehydes |

| Amides |

| Aminomethyl polystyrene |

| Aniline |

| Benzoyl peroxide (BPO) |

| Biotin |

| Brilliant Green |

| Carbonyls |

| Crystal Violet |

| Diazonium salt |

| Enaminones |

| Epoxy |

| Ethyl Violet |

| Imines |

| Indoles |

| Isocyanate |

| Ketones |

| Malachite Green |

| Methyl ethyl ketone peroxide (MEKP) |

| N,N-Diethylaniline |

| N,N-Dimethylaniline |

| Patent Blue V |

| Peroxide |

| Polyamides |

| Polyimides |

| Polyester |

| Quinolines |

| Styrene |

| Sulfonamides |

| Sulfonyl chlorides |

| Triarylmethane dyes |

Derivatives and Structure Reactivity Relationships

Synthesis of Substituted 2-(Aminomethyl)-N,N-diethylaniline Derivatives

The synthesis of derivatives of this compound can be achieved through various established and modern organic chemistry methodologies. These methods allow for the introduction of a wide range of substituents onto the aromatic ring, the primary amine, or the tertiary amine, thereby tuning the molecule's properties.

Common synthetic strategies include:

N-Alkylation: The primary amino group of this compound can be selectively alkylated. For instance, reductive amination using aldehydes in the presence of a reducing agent like sodium borohydride (B1222165) or catalytic hydrogenation (e.g., with a Pd/C catalyst) can introduce various alkyl groups. jocpr.com This method is advantageous for its high selectivity and use of mild reaction conditions. jocpr.com

Mannich-type Reactions: The reactivity of the aniline (B41778) nitrogen can be exploited in aminomethyl transfer reactions. The outcome of such reactions is highly dependent on the electronic nature of substituents already present on the aniline ring. nih.gov For example, reactions of substituted anilines with Mannich reagents can yield different product classes, demonstrating how substituents guide reaction pathways. nih.gov

Electrophilic Aromatic Substitution: The aniline ring, activated by the two amino groups, is susceptible to electrophilic substitution reactions such as nitration, halogenation, and sulfonation. The directing effects of the existing aminomethyl and diethylamino groups will influence the position of the incoming electrophile, though the ortho- and para-positions relative to the powerful diethylamino activating group are typically favored.

Microwave-Assisted Synthesis: Modern techniques like microwave-assisted organic synthesis (MAOS) offer rapid and efficient pathways to generate libraries of substituted aniline derivatives. nih.govdntb.gov.ua This method is particularly useful for diversity-oriented synthesis, allowing for the rapid creation of numerous derivatives for screening purposes. nih.gov

Table 1: Synthetic Methodologies for this compound Derivatives

| Synthesis Method | Target Position for Substitution | Typical Reagents | Derivative Type | Reference |

|---|---|---|---|---|

| Reductive Amination | Primary Amine (-CH₂NH₂) | Aldehyd/Ketone, Reducing Agent (e.g., NaBH₄, Pd/C, H₂) | N-Alkyl/Aryl Derivatives | jocpr.com |

| Mannich Reaction | Aniline Nitrogen | Formaldehyde (B43269), Secondary Amine | Aminomethylated Products | nih.gov |

| Electrophilic Substitution | Aromatic Ring | Nitrating/Halogenating Agents | Ring-Substituted Derivatives | libretexts.org |

| Microwave-Assisted Synthesis | Various | Various | Diverse Library of Derivatives | nih.govdntb.gov.ua |

Impact of Substituent Effects on Reactivity and Selectivity

Substituents on the aromatic ring of this compound profoundly affect its reactivity and the selectivity of its reactions. These effects are broadly categorized as electronic (resonance and inductive) and steric.

Electronic Effects:

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or additional alkyl groups increase the electron density on the aromatic ring and the nitrogen atoms. This enhances the nucleophilicity of the amines and makes the ring more susceptible to electrophilic attack. libretexts.org However, in certain reactions, EDGs on anilines can lead to different products compared to those with electron-withdrawing groups. For example, in Mannich-type reactions, anilines with EDGs can favor the formation of 1,3,5-triazines. nih.gov

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) decrease the electron density of the molecule. libretexts.org This reduces the basicity and nucleophilicity of the nitrogen atoms and deactivates the ring towards electrophilic substitution. libretexts.orgjournaleras.com EWGs can favor quinoid-like resonance structures, which can alter bond lengths and planarity. afit.edu Studies on para-substituted anilines show that strong EWGs increase the rotational barrier around the C-N bond. medjchem.comresearchgate.net In reactions with Mannich reagents, anilines bearing EWGs tend to form diamine and triamine products. nih.gov

Steric Effects: The size of substituents, particularly at positions ortho to the existing functional groups, can hinder the approach of reagents. In this compound, the proximity of the two side chains already creates a sterically crowded environment. Adding further bulky substituents can influence which of the two nitrogen atoms is more accessible for a given reaction, thereby imparting selectivity. Quantum chemical studies on similar systems have shown that the steric factor of alkyl groups on tertiary amines significantly influences the energy barrier and rate of reaction. dnu.dp.ua

Table 2: Influence of Substituent Type on Reactivity

| Substituent Type | Position | Effect on Basicity/Nucleophilicity | Reactivity in Electrophilic Aromatic Substitution | Example Reaction Outcome | Reference |

|---|---|---|---|---|---|

| Electron-Donating (e.g., -OCH₃, -CH₃) | para, ortho | Increase | Activation | Favors triazine formation in some Mannich reactions | nih.govlibretexts.org |

| Electron-Withdrawing (e.g., -NO₂, -CN) | para, ortho | Decrease | Deactivation | Favors diamine/triamine formation in some Mannich reactions | nih.govlibretexts.org |

| Halogens (e.g., -Cl, -Br) | para, ortho | Decrease (Inductive) | Deactivation (Inductive) but ortho, para-directing (Resonance) | Modulated reactivity based on opposing effects | libretexts.org |

Conformational Effects on Chemical Behavior and Reactivity

The three-dimensional arrangement of atoms (conformation) in this compound and its derivatives is crucial to their chemical behavior. The freedom of rotation around the C-N and C-C bonds allows the molecule to adopt various conformations, with some being more stable than others.

The rotation around the C(aryl)-N(diethylamino) bond is of particular interest. Theoretical studies on substituted anilines have shown that the energy barrier to this rotation is influenced by substituents. medjchem.comresearchgate.netbenthamdirect.com Electron-withdrawing groups at the para position can increase the double bond character of the C-N bond through resonance, thereby increasing the rotational barrier and making the amino group more planar. medjchem.comacs.orgacs.org

These conformational constraints have direct consequences on reactivity:

Steric Hindrance: The relative orientation of the aminomethyl and N,N-diethylamino groups can either expose or shield the nitrogen lone pairs. A conformation that brings these two groups close together would create significant steric hindrance, potentially favoring reactions at the less hindered primary amine or directing reactions to the para position of the ring.

Intramolecular Interactions: Specific conformations may allow for intramolecular hydrogen bonding between the primary amine's hydrogen and the tertiary amine's nitrogen. This would decrease the nucleophilicity of both groups but could also pre-organize the molecule for specific reactions, such as chelation with metal centers.

Stereoelectronic Effects: The alignment of orbitals is critical for many reactions. The reactivity of cyclic systems, for example, is heavily dependent on whether a substituent is in an axial or equatorial position. slideshare.netyoutube.com Similarly, the conformation of the acyclic side chains in this compound will determine the proper orbital overlap required for certain reaction mechanisms to proceed efficiently. youtube.com

Future Research Directions and Emerging Avenues

Exploration of Novel Catalytic Systems Utilizing 2-(Aminomethyl)-N,N-diethylaniline

The unique structure of this compound, featuring both a tertiary amine and a primary aminomethyl group ortho to each other on an aromatic ring, makes it a compelling candidate as a ligand in novel catalytic systems. The two nitrogen atoms can act as a bidentate ligand, chelating to a metal center to form stable and reactive organometallic complexes.

Future research is anticipated to focus on synthesizing and characterizing palladium, ruthenium, iridium, and other transition metal complexes with this compound. These complexes could be evaluated as catalysts in a variety of organic transformations. For instance, palladium complexes may exhibit high activity and selectivity in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. Research on related 2-(aminomethyl)phenol-modified nanoparticles has shown their efficacy as catalysts in such reactions, suggesting a similar potential for this compound-based systems. smolecule.com

Furthermore, iridium and ruthenium complexes are known to be effective in N-alkylation and N-methylation reactions. nih.gov The development of catalysts based on this compound for these transformations could offer new, efficient synthetic routes to valuable amine compounds. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the aniline (B41778) ring, allowing for the optimization of catalyst performance for specific applications.

| Potential Catalytic Application | Metal Center | Rationale/Related Research |

| Suzuki-Miyaura Coupling | Palladium (Pd) | 2-(aminomethyl)phenol-modified nanoparticles show catalytic activity. smolecule.com |

| Heck Reaction | Palladium (Pd) | Palladium complexes with nitrogen-based ligands are common in Heck chemistry. |

| N-Alkylation/N-Methylation | Iridium (Ir), Ruthenium (Ru) | Ir(III) and Ru(II) complexes with N-heterocyclic carbene ligands catalyze these reactions. nih.gov |

| Polymerization | Palladium (Pd), Nickel (Ni) | Pyridinylimine palladium(II) complexes are catalyst precursors for ethylene (B1197577) polymerization. researchgate.net |

Development of Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding the development of new chemical processes. researchgate.net this compound and its derivatives can play a role in this transition towards more sustainable chemistry.

One area of exploration is the use of this compound in environmentally benign reaction media. For example, its borane (B79455) complex, similar to N,N-Dimethylaniline borane (DMANB), could be employed as a reducing agent under microwave irradiation, potentially reducing reaction times and energy consumption. researchgate.net Research on the N-alkylation of related aniline derivatives has demonstrated facile, economical, and environmentally friendly alternatives for reductive amination using a Pd/C catalyst in an aqueous 2-propanol solvent. jocpr.com

Future work could focus on developing synthetic routes to this compound itself that are more sustainable, for instance, by utilizing catalytic vapor phase alkylation of aniline with ethanol (B145695) over recyclable solid catalysts. researchgate.net The application of this compound in solvent-free reaction conditions is another promising avenue for reducing the environmental impact of chemical synthesis. nih.gov

| Green Chemistry Approach | Application of this compound | Potential Benefit |

| Microwave-assisted synthesis | As a borane complex for reductions. researchgate.net | Faster reactions, lower energy use. |

| Use of aqueous solvent systems | As a reactant in Pd/C catalyzed N-alkylation. jocpr.com | Reduced use of volatile organic compounds. |

| Catalytic vapor phase reactions | In the synthesis of related diethylaniline derivatives. researchgate.net | Avoidance of stoichiometric reagents, easier product separation. |

| Solvent-free reactions | As a ligand in catalytic N-alkylation reactions. nih.gov | Elimination of solvent waste. |

Advanced Materials Science Applications and Functionalization

The bifunctional nature of this compound makes it a valuable building block for advanced materials. The primary aminomethyl group can readily participate in polymerization reactions or be used to graft the molecule onto polymer backbones, while the diethylamino group can impart specific properties such as basicity, hydrophobicity, or the ability to coordinate with metal ions.

The parent compound, N,N-diethylaniline, is a known precursor in the synthesis of various dyes, such as brilliant green and patent blue V. wikipedia.org Similarly, this compound could serve as an intermediate for novel dyes and pigments with tailored properties. smolecule.com

In polymer science, this compound could be used as a monomer or a functionalizing agent for resins and other materials. The incorporation of the this compound moiety into a polymer chain could enhance its thermal stability, alter its solubility, or provide sites for further chemical modification. For example, its isomer, 4-(aminomethyl)-N,N-diethylaniline, is used in the production of polymers and resins.

| Material Application | Role of this compound | Potential Property/Function |

| Dyes and Pigments | Intermediate in synthesis. smolecule.comwikipedia.org | Tailored color, solubility, and binding properties. |

| Polymers and Resins | Monomer or functionalizing agent. | Enhanced thermal stability, modifiable properties. |

| Functional Surfaces | Grafting agent for surface modification. | Introduction of basic and coordinating sites. |

| Metal-Organic Frameworks (MOFs) | Organic linker. | Creation of porous materials with catalytic or absorptive properties. |

Integration with High-Throughput Screening for Chemical Discovery

High-throughput screening (HTS) is a powerful tool in drug discovery and materials science, allowing for the rapid testing of thousands of compounds. embl.org The development of chemical libraries based on a common scaffold is a key strategy in HTS. This compound represents a versatile scaffold for the creation of such libraries.

By systematically modifying the substituents on the aromatic ring and derivatizing the aminomethyl and diethylamino groups, a large and diverse library of compounds can be generated. These libraries can then be screened for biological activity against various targets, such as enzymes or receptors. escholarship.org For instance, compounds similar to this compound have been investigated for antimicrobial and antitumor properties. smolecule.com The isomer 4-(aminomethyl)-N,N-diethylaniline is also explored as a building block for pharmaceuticals.

The integration of combinatorial chemistry with HTS allows for the efficient discovery of "hit" compounds, which can then be optimized through further medicinal chemistry efforts. embl.orgescholarship.org The structural information from these screens can help in understanding structure-activity relationships, guiding the design of more potent and selective compounds.

| HTS Library Design Strategy | Modification of this compound | Screening Goal |

| Scaffold-based library | Varying substituents on the aromatic ring. | Discovery of novel bioactive compounds (e.g., antimicrobial, antitumor). smolecule.com |

| Combinatorial chemistry | Derivatization of the aminomethyl group (e.g., acylation, alkylation). | Identification of leads for drug development. escholarship.org |

| Fragment-based screening | Using the core structure as a starting point for building larger molecules. | Exploring new chemical space for biological targets. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Aminomethyl)-N,N-diethylaniline, and how are reaction conditions optimized?

- Methodology : Alkylation of aniline derivatives using haloalkanes (e.g., iodoethane) under basic conditions is a foundational approach. For example, 4-bromo-3-(1,3-dioxolan-2-yl)-N,N-diethylaniline was synthesized via treatment with excess iodoethane in basic media, yielding 77% product .

- Optimization : Temperature control and stoichiometric excess of alkylating agents improve yield. Refluxing in aprotic solvents (e.g., N,N-diethylaniline) enhances solubility of intermediates .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- Gas Chromatography (GC) : Detects impurities like residual aniline or monoethyl derivatives. A GC method with FID detection and polar capillary columns achieves ≤0.1% detection limits .

- Spectroscopy : IR and H NMR confirm functional groups (e.g., aminomethyl peaks at ~3300 cm in IR; diethylamine protons at δ 1.2–1.4 ppm in NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products